molecular formula C5H5N5O B3355904 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one CAS No. 64102-60-9

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one

Cat. No. B3355904
CAS RN: 64102-60-9
M. Wt: 151.13 g/mol
InChI Key: DXFACOSFRFFEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one, also known as ATPA, is a chemical compound that belongs to the class of pyrazinone derivatives. ATPA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one acts as an agonist of the AMPA subtype of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are responsible for fast excitatory synaptic transmission. 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one binds to the AMPA receptor and increases the influx of calcium ions into the postsynaptic neuron, leading to depolarization and the generation of an action potential. This mechanism of action is thought to underlie the role of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has been shown to have a range of biochemical and physiological effects in scientific research. In vitro studies have demonstrated that 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one can increase the amplitude and frequency of miniature excitatory postsynaptic currents in hippocampal neurons, indicating an increase in synaptic transmission. In vivo studies have shown that 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one can enhance long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has several advantages and limitations for lab experiments. One advantage is that it is a highly selective agonist of the AMPA receptor, making it a useful tool compound for studying the function of this receptor subtype. Another advantage is that 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has a rapid onset of action, allowing for the study of fast synaptic transmission. However, a limitation of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one is that it has a short half-life in vivo, which can make it challenging to use in animal studies. Additionally, 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one can be toxic at high concentrations, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one. One direction is the development of more potent and selective AMPA receptor agonists for use as therapeutic agents. Another direction is the investigation of the role of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one in the pathophysiology of neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, the use of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one as a research tool to study synaptic plasticity and memory formation is an area of ongoing research. Overall, the study of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has the potential to provide valuable insights into the function of glutamate receptors in the brain and their role in neurological disorders.

Scientific Research Applications

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In pharmacology, 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has been used as a tool compound to study the function of glutamate receptors in the brain. In neuroscience, 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one has been used as a research tool to investigate the role of glutamate receptors in synaptic plasticity and memory formation.

properties

IUPAC Name

6-amino-7H-[1,2,4]triazolo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-10-4(5(11)9-3)7-2-8-10/h1-2H,6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFACOSFRFFEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=NC=NN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214310
Record name 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one

CAS RN

64102-60-9
Record name 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064102609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC344521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO(1,2,4)TRIAZOLO(1,5-A)PYRAZIN-8(7H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN7IMK4MF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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